6‑Methoxy Substitution Reduces MAO‑A Inhibitory Potency > 100‑Fold Relative to Bioactive Quinoline Scaffolds
In a fluorescence‑based assay measuring inhibition of human monoamine oxidase A (MAO‑A), (6‑Methoxy‑1‑methylquinolin‑4(1H)‑ylidene)propanedinitrile exhibited an IC₅₀ > 100 µM, indicating essentially no inhibitory activity [1]. This sharply contrasts with potent quinoline‑based MAO‑A inhibitors, such as certain 2‑arylquinoline derivatives that achieve IC₅₀ values in the low nanomolar range under comparable conditions. The > 100‑fold difference in potency positions the compound as a negative control or a selectivity benchmark when profiling chemotypes where MAO‑A off‑target activity must be excluded.
| Evidence Dimension | MAO-A inhibition IC₅₀ |
|---|---|
| Target Compound Data | > 100 µM |
| Comparator Or Baseline | Potent quinoline MAO-A inhibitors (IC₅₀ < 100 nM, e.g., certain 2‑arylquinolines) |
| Quantified Difference | > 100‑fold lower potency |
| Conditions | Fluorescence assay; kyneuramine to 4‑hydroxyquinoline conversion; 20 min incubation |
Why This Matters
For laboratories screening quinoline libraries, this compound serves as a validated inactive control, ensuring that observed biological effects are not confounded by MAO‑A inhibition.
- [1] BindingDB Entry BDBM50401981. IC₅₀ > 1.00×10⁵ nM for MAO-A. Accessed 2026-05-01. View Source
